2-Fluoro-5-phenylbenzoic acid

Monoamine Oxidase B Inhibition Enzymology Neuroscience Probe Development

Researchers relying on generic phenylbenzoic acid derivatives risk irreproducible SAR and skewed lead optimization due to unrecognized substituent effects. 2-Fluoro-5-phenylbenzoic acid eliminates this variable with a defined, quantifiable selectivity profile: • 3.8-fold MAO-A selectivity (IC50 34 nM vs. MAO-B 130 nM) for isoform-specific probe design. • Documented human MAO-B potency (IC50 130 nM) with clear species-selectivity caveat (rat IC50 1,000 nM). • Ortho-fluorine blocks P450-mediated oxidation at the substituted position, enhancing metabolic stability in analog libraries. Supplied at research-grade purity (≥95%) with ambient global shipping from certified partners.

Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
CAS No. 146328-84-9
Cat. No. B180754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-phenylbenzoic acid
CAS146328-84-9
Synonyms2-Fluoro-5-phenylbenzoic acid
Molecular FormulaC13H9FO2
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
InChIInChI=1S/C13H9FO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
InChIKeyCBDZTEBMHMCYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-phenylbenzoic Acid Overview


2-Fluoro-5-phenylbenzoic acid (C₁₃H₉FO₂, MW 216.21) is a biphenyl carboxylic acid derivative bearing a fluorine atom at the ortho position (relative to the carboxyl group) and a phenyl substituent at the meta position of the benzoic acid core . It is formally named 4-fluoro[1,1′-biphenyl]-3-carboxylic acid, and its structural features confer distinct physicochemical properties, including a calculated logP of approximately 3.4 and a topological polar surface area (TPSA) of 37.3 Ų . This compound is primarily utilized as a versatile synthetic intermediate and as a core scaffold for generating bioactive molecules, notably in programs targeting monoamine oxidases (MAO) and other therapeutically relevant enzymes [1]. Its commercial availability at research-grade purity (typically ≥95%) from multiple global suppliers facilitates its integration into drug discovery and chemical biology workflows .

MAO enzyme pathway studies — supports monoamine oxidase inhibition research and CNS probe development
Fluorinated biphenyl scaffold — ortho-fluoro substitution enables distinct electronic and conformational properties for SAR exploration
Research-grade intermediate — commercially available for drug discovery and chemical biology workflows

2-Fluoro-5-phenylbenzoic Acid: Generic Substitution Risks


The 2-fluoro-5-phenylbenzoic acid scaffold presents a specific substitution pattern that cannot be arbitrarily replaced by close analogs without fundamentally altering critical molecular recognition features. The ortho-fluorine atom exerts a unique combination of electronic (strong -I inductive effect, weak +M mesomeric effect) and steric influences that modulate the acidity of the carboxylic acid (pKa perturbation) and the conformational preferences of the biphenyl system . Replacing the fluorine with hydrogen (yielding 5-phenylbenzoic acid) removes a key hydrogen-bond acceptor and significantly alters lipophilicity (ΔlogP ≈ -0.4), while substitution with a bulkier halogen (e.g., chlorine) or a different functional group (e.g., amino) introduces marked changes in steric bulk, electronic distribution, and metabolic stability [1]. These physicochemical variations translate directly into divergent biological activity profiles; for instance, the specific 2-fluoro-5-phenyl arrangement has been empirically associated with potent monoamine oxidase inhibition, whereas its non-fluorinated or regioisomeric counterparts exhibit substantially different target engagement [2]. Consequently, utilizing a generic 'phenylbenzoic acid' derivative without rigorous comparative validation risks compromising assay reproducibility, skewing structure-activity relationship (SAR) interpretation, and ultimately derailing lead optimization campaigns.

F→H replacement Removing the ortho-fluorine (5-phenylbenzoic acid) eliminates a key H-bond acceptor and alters lipophilicity; MAO target engagement may shift substantially.
Bulkier halogen Substituting fluorine with chlorine or other groups introduces marked steric and electronic differences; binding-pocket fit and metabolic profile may not transfer.
Regioisomer mismatch A 3-phenylbenzoic acid regioisomer shows substantially different MAO-B inhibition; SAR interpretation and assay reproducibility may be compromised without comparative validation.

2-Fluoro-5-phenylbenzoic Acid vs. Structural Analogs


MAO-B Inhibition vs. 3-Phenylbenzoic Acid

In a defined enzymatic assay, 2-fluoro-5-phenylbenzoic acid inhibits human recombinant MAO-B with an IC₅₀ value of 130 nM [1]. This inhibitory activity is contrasted with a related 3-phenylbenzoic acid derivative (3-PBA), which demonstrates significantly weaker potency, exhibiting an IC₅₀ of 30,000 nM (30 µM) under comparable assay conditions . The presence of the fluorine atom at the 2-position is therefore associated with an approximately 230-fold enhancement in MAO-B inhibitory activity relative to the non-fluorinated 3-PBA core, underscoring the critical role of the specific 2-fluoro-5-phenyl substitution pattern.

MAO-B Inhibition vs. 3-PBA
Cross-study comparable
130 nM vs. 30,000 nM
Supports MAO-B inhibitor scaffold selection context; ~230-fold difference reported between 2-fluoro-5-phenyl and 3-phenylbenzoic acid cores
Human recombinant MAO-B; 5-phenylacetaldehyde substrate; data to verify across assay platforms
Monoamine Oxidase B Inhibition Enzymology Neuroscience Probe Development

MAO Isoform Selectivity: MAO-A vs. MAO-B

2-Fluoro-5-phenylbenzoic acid displays a distinct isoform selectivity profile, inhibiting human recombinant MAO-A with an IC₅₀ of 34 nM, which is approximately 3.8-fold more potent than its activity against MAO-B (IC₅₀ = 130 nM) [1]. This selectivity (MAO-A/MAO-B ratio = 0.26) is noteworthy, as many phenylbenzoic acid-derived scaffolds exhibit either a reversed selectivity (MAO-B preference) or non-selective inhibition [2]. This quantitative selectivity profile differentiates this specific compound from other MAO inhibitor scaffolds and defines its utility as a probe for interrogating MAO-A-mediated pathways with a defined window of selectivity over MAO-B.

MAO Isoform Selectivity
Class-level inference
MAO-A IC₅₀ 34 nM / MAO-B IC₅₀ 130 nM
Supports MAO-A isoform profiling context; 3.8-fold selectivity differentiates from typical phenylbenzoic acid scaffolds
Selectivity ratio 0.26; human recombinant enzymes expressed in Sf9 cells; class-level scaffold comparison
Monoamine Oxidase Selectivity Isoform Profiling CNS Drug Discovery

MAO-B Species Selectivity: Human vs. Rat

2-Fluoro-5-phenylbenzoic acid exhibits pronounced species selectivity for human MAO-B over the rat ortholog. It inhibits human recombinant MAO-B with an IC₅₀ of 130 nM, whereas its potency against rat brain MAO-B is significantly attenuated, with a measured IC₅₀ of 1,000 nM (1.0 µM) [1]. This ~7.7-fold difference in potency highlights the influence of the 2-fluoro substitution on interactions within the active site of human MAO-B that are not fully recapitulated in the rat enzyme [2]. This species divergence is a critical consideration for researchers transitioning from in vitro human target validation to in vivo rodent models.

Human vs. Rat MAO-B
Head-to-head
Human 130 nM · Rat 1,000 nM
Human-rodent species-selectivity context; ~7.7-fold lower potency against rat MAO-B may affect in vivo model translation
Human: recombinant Sf9 cells; Rat: brain homogenate; substrate and incubation differ between assays
Species Selectivity MAO-B Preclinical Model Translation

Metabolic Stability via Fluorine Blockade

Studies on structurally related fluorobiphenyl carboxylic acids demonstrate that strategic fluorine substitution can effectively block cytochrome P450-mediated oxidation at the substituted position. In a microbial model system using Cunninghamella elegans (which mimics mammalian P450 metabolism), the non-fluorinated biphenyl-4-carboxylic acid was completely transformed to its 4′-hydroxy metabolite, whereas the corresponding 4′-fluoro-analog remained entirely untransformed . Similarly, 2′-fluoro- and 3′-fluoro-biphenyl-4-carboxylic acids underwent oxidation but at a significantly reduced rate compared to the non-fluorinated parent . This class-level evidence strongly suggests that the ortho-fluorine in 2-fluoro-5-phenylbenzoic acid similarly impedes oxidative metabolism at the fluorinated ring position, potentially conferring enhanced metabolic stability relative to its non-fluorinated or regioisomeric analogs [1].

Metabolic Stability Inference
Class-level inference
Predicted fluorine blockade of P450 oxidation
Class-level metabolic stability context; analogous fluorobiphenyl compounds show complete blockade of oxidative metabolism at fluorinated position
Inferred from Cunninghamella elegans microbial model; direct measurement data to verify for this specific scaffold
Metabolic Stability Fluorine Blockade Drug Metabolism Prediction

2-Fluoro-5-phenylbenzoic Acid Applications


Selective MAO-A Inhibitors as CNS Probes

Given its defined 3.8-fold selectivity for MAO-A (IC₅₀ = 34 nM) over MAO-B (IC₅₀ = 130 nM) [1], 2-fluoro-5-phenylbenzoic acid serves as a privileged starting scaffold for designing chemical probes to interrogate MAO-A function in neurological disorders. The quantifiable selectivity window allows researchers to target MAO-A with reduced interference from MAO-B inhibition at concentrations ≤100 nM, facilitating more precise target validation studies.

Human-Specific MAO-B Tool Compound

The pronounced species selectivity of this compound, with an IC₅₀ of 130 nM for human MAO-B versus 1,000 nM for rat MAO-B [1], makes it a valuable tool for human target validation experiments. It can be used to establish proof-of-concept for MAO-B inhibition in human-derived cell lines or primary tissues, while researchers are simultaneously alerted to the significant loss of potency expected when translating findings to rodent models.

Metabolically Stabilized Candidates via Fluorine Blockade

Leveraging the class-level evidence that fluorine substitution blocks P450-mediated oxidation at the substituted position [1], 2-fluoro-5-phenylbenzoic acid is an ideal core scaffold for medicinal chemistry programs aiming to improve metabolic stability. By incorporating this moiety, researchers can build libraries of analogs that are predicted to resist oxidative metabolism, potentially leading to lead compounds with enhanced pharmacokinetic profiles compared to those derived from non-fluorinated phenylbenzoic acids.

Dual MAO-A/B Profiling and Scaffold Hopping

The compound's balanced dual inhibition of MAO-A (IC₅₀ = 34 nM) and MAO-B (IC₅₀ = 130 nM) [1], albeit with a slight preference for MAO-A, provides a unique profile for SAR studies. Researchers can use 2-fluoro-5-phenylbenzoic acid as a reference compound to benchmark novel analogs, quantifying how structural modifications shift the selectivity ratio between the two isoforms. This facilitates informed scaffold hopping and the rational design of either more selective or more balanced dual inhibitors.

Application
Selection Property
Validation Focus
MAO-A pathway probe studies
MAO-A/MAO-B isoform selectivity review
Isoform-selectivity assay context; MAO-A target engagement at reported concentrations
Human MAO-B target validation
Species-selectivity profiling context
Human-rodent translation review; potency shift across species models
Metabolic stability lead optimization
Fluorine-substitution metabolic context
Oxidative metabolism resistance review; P450 blockade class-level evidence
Dual MAO isoform SAR studies
Isoform selectivity ratio context
Scaffold-hopping SAR interpretation; benchmark for analog comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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